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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of the selective androgen receptor
modulator (SARM) (+)-JNJ-37654032 and the androgenic steroid testosterone on skeletal
muscle mass. The comparison is based on available preclinical data for (+)-JNJ-37654032 and
clinical data for testosterone, as direct comparative studies are not available in the published
literature. (+)-JNJ-37654032 is a nonsteroidal SARM that was investigated in preclinical
models but did not advance to human trials.[1]

Executive Summary

Both (+)-JNJ-37654032 and testosterone have demonstrated anabolic effects on muscle
tissue. Preclinical evidence suggests that (+)-JNJ-37654032 can effectively restore lean body
mass in a muscle-wasting model with a potentially greater tissue selectivity than testosterone,
showing minimal impact on prostate size.[2] Testosterone, a well-established anabolic agent,
promotes muscle protein synthesis and increases muscle mass in humans, although its
systemic androgenic effects are more pronounced.[3][4] This guide presents a tabulation of
guantitative data from key studies, details of their experimental protocols, and diagrams of the
proposed signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects on Muscle
Mass
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The following table summarizes the quantitative effects of (+)-JNJ-37654032 and testosterone
on muscle mass from representative preclinical and clinical studies, respectively. It is crucial to
note that these data are not from a head-to-head comparison and were obtained under

different experimental conditions (animal vs. human subjects, different methodologies for
measuring muscle mass).
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zed Male
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orchidectomy.  Allan G, et
Stimulated al., 2008[2]
levator ani
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growth with

an ED50 of

0.8 mg/kg.

Testosterone
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125 mg/week
Healthy Older and 300
Men (60-75 mg/week 20 weeks
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9

Dose-
dependent
increase in
skeletal
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125 mg/wk
group: ~8.5%

Storer TW, et
al., 2008[5]
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~11.1%

increase.

Testosterone

Replacement
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Not Specified 6 months
Men
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Experimental Protocols
Study of (+)-JNJ-37654032 in Aged Orchidectomized
Rats

o Objective: To evaluate the in vivo androgenic and anabolic activity of (+)-JNJ-37654032.

» Animal Model: Aged, orchidectomized (castrated) male rats were used to model a state of
androgen deficiency and associated muscle loss.

e Drug Administration: The route of administration was oral.[2]
e Outcome Measures:

o Anabolic Activity: The primary measure of muscle growth was the wet weight of the levator
ani muscle, a well-established indicator of anabolic activity in rodents.

o Lean Body Mass: Changes in lean body mass were assessed using magnetic resonance
imaging (MRI).[2]

o Androgenic Activity: The wet weight of the ventral prostate was measured to determine the
compound's effect on this androgen-sensitive tissue.

¢ Methodological Details (based on available information):
o Male rats were surgically orchidectomized to induce androgen deficiency.

o Following a recovery and muscle atrophy period, rats were treated with (+)-JNJ-37654032
at various doses.

o At the end of the treatment period, the levator ani muscle and ventral prostate were
dissected and weighed.

o Lean body mass was quantified using MRI scans before and after the treatment period.

Study of Testosterone in Healthy Older Men
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o Objective: To determine the dose-response relationship between testosterone administration
and changes in muscle mass, strength, and physical function.

o Study Population: Healthy, community-dwelling men aged 60 to 75 years.

¢ Intervention: Participants were randomized to receive weekly intramuscular injections of 25,
50, 125, or 300 mg of testosterone enanthate for 20 weeks. A gonadotropin-releasing
hormone (GnRH) agonist was co-administered to suppress endogenous testosterone
production.

e Outcome Measures:
o Skeletal Muscle Mass: Estimated using dual-energy X-ray absorptiometry (DEXA).

o Muscle Strength: Assessed by one-repetition maximum (1-RM) in leg press and chest
press exercises.

o Muscle Power: Measured using a Nottingham leg rig.
o Methodological Details:

o Participants underwent a screening process to ensure they met the inclusion criteria.

[e]

Baseline measurements of muscle mass (DEXA), strength, and power were obtained.

o

Participants were randomly assigned to one of the testosterone dose groups.

[¢]

Weekly intramuscular injections were administered for 20 weeks.

o

Outcome measures were reassessed at the end of the intervention period.

Signaling Pathways

The anabolic effects of both testosterone and SARMs are primarily mediated through the
androgen receptor (AR). However, the downstream signaling events and the tissue-selectivity
of these compounds may differ.

Testosterone Signaling Pathway in Muscle Hypertrophy
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Testosterone promotes muscle growth through both genomic and non-genomic pathways. After
binding to the AR in the cytoplasm, the testosterone-AR complex translocates to the nucleus,
where it binds to androgen response elements (AREs) on DNA, leading to the transcription of
genes involved in protein synthesis. Additionally, testosterone can activate signaling cascades,
such as the PI3K/Akt/mTOR pathway, which is a central regulator of muscle protein synthesis.

[6]7]
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Testosterone signaling pathway in muscle cells.

SARM Signaling Pathway in Muscle Hypertrophy

SARMs like (+)-JNJ-37654032 also bind to the AR. Their tissue selectivity is thought to arise
from the unique conformation they induce in the AR upon binding. This altered conformation
may lead to the recruitment of different co-regulatory proteins compared to testosterone,
resulting in a modified pattern of gene expression. This differential gene regulation is
hypothesized to favor anabolic effects in muscle and bone while having reduced activity in
androgenic tissues like the prostate.[3][9]
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SARM signaling pathway in muscle cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical study
evaluating the effects of a SARM on muscle mass.
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Preclinical experimental workflow for SARM evaluation.
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Conclusion

Based on the available, albeit limited, data, (+)-JNJ-37654032 demonstrated significant
anabolic activity in a preclinical model of muscle wasting, with a favorable profile of reduced
androgenic effects on the prostate compared to what is typically observed with testosterone.
Testosterone remains a potent anabolic agent in humans, effectively increasing muscle mass,
though its systemic androgenic effects are a key consideration in its therapeutic use. The
development of SARMs like (+)-JNJ-37654032 represents a strategic approach to dissociate
the anabolic and androgenic effects of AR ligands. However, as (+)-JNJ-37654032 was not
advanced to clinical trials, its efficacy and safety in humans remain unknown. This comparative
guide underscores the potential of SARMs while highlighting the need for further research,
including direct comparative studies, to fully elucidate their therapeutic index relative to
traditional androgens like testosterone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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